

An In-depth Technical Guide to **cis-Methyl 4-hydroxycyclohexanecarboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-hydroxycyclohexanecarboxylate
Cat. No.:	B153652

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **cis-Methyl 4-hydroxycyclohexanecarboxylate**, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Core Physicochemical Properties

cis-Methyl 4-hydroxycyclohexanecarboxylate is a cycloaliphatic ester with the chemical formula C₈H₁₄O₃.^{[1][2][3]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source(s)
CAS Number	3618-03-9	[1] [2] [3]
Molecular Formula	C ₈ H ₁₄ O ₃	[1] [2] [3]
Molecular Weight	158.20 g/mol	[1]
Appearance	Yellow oil	[4]
Boiling Point	233.3 ± 33.0 °C (at 760 Torr, predicted)	[5]
Density	1.121 ± 0.06 g/cm ³ (at 20°C, predicted)	[5]
Flash Point	93.5 ± 18.2 °C (predicted)	[5]
pKa	14.96 ± 0.40 (predicted)	[4]
LogP	0.71050	[5]
Storage	Sealed in a dry environment, store in a freezer under -20°C.	[4]

Spectroscopic Data

While comprehensive spectral data is not readily available in public literature, ¹H NMR data has been reported in the context of its synthesis.

¹H NMR (500 MHz, DMSO-d6): δ 4.38 (d, J = 3.5 Hz, 1H), 3.65 (br d, J = 3.5 Hz, 1H), 3.59 (s, 3H), 2.40-2.32 (m, 1H), 1.88-1.74 (m, 4H), 1.55-1.44 (m, 2H), 1.39-1.28 (m, 1H), 1.20-1.09 (m, 1H).[\[6\]](#)

Experimental Protocols

The synthesis of **Methyl 4-hydroxycyclohexanecarboxylate** can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Esterification of 4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the synthesis of **Methyl 4-hydroxycyclohexanecarboxylate** from 4-hydroxycyclohexane-1-carboxylic acid.

Materials:

- 4-hydroxycyclohexane-1-carboxylic acid (SM-1)
- Methanol
- Sulfuric acid
- Water
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Sodium sulfate (Na_2SO_4)

Procedure:

- Under a nitrogen atmosphere at room temperature, add sulfuric acid (0.9 mL, 15.6 mmol) dropwise to a stirred suspension of 4-hydroxycyclohexane-1-carboxylic acid (15 g, 104.1 mmol) in methanol (30 mL).
- Stir the reaction mixture for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction with water (50 mL).
- Extract the product with ethyl acetate (2 x 100 mL).
- Wash the combined organic layers with saturated NaHCO_3 solution and then with brine.

- Dry the organic layer over Na_2SO_4 and concentrate under reduced pressure to yield **Methyl 4-hydroxycyclohexanecarboxylate** as a liquid (13.5 g, 82% yield).[6]

Synthesis via Reduction of Methyl 4-oxocyclohexanecarboxylate

This method involves the reduction of a ketoester to the corresponding hydroxy ester.

Materials:

- Methyl 4-oxocyclohexanecarboxylate
- Methanol (MeOH)
- Sodium borohydride (NaBH_4)
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/hexane mixture

Procedure:

- Dissolve Methyl 4-oxocyclohexanecarboxylate (5 g, 32 mmol) in methanol (40 mL) and cool the solution to 0°C.
- Add sodium borohydride (1.2 g, 32 mmol) to the cooled solution.
- Allow the resulting mixture to warm to room temperature and stir for 13 hours.
- Quench the reaction with 1N HCl.

- Extract the mixture twice with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na_2SO_4 , and filter.
- Concentrate the filtrate under vacuum.
- Purify the crude product by column chromatography on silica gel using a 0-50% ethyl acetate in hexane gradient to afford **Methyl 4-hydroxycyclohexanecarboxylate** as a colorless oil (3.78 g, 75% yield).[\[6\]](#)

Applications in Research and Drug Development

cis-Methyl 4-hydroxycyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations. This makes it a valuable building block in the creation of more complex molecules.

In the pharmaceutical industry, it is a key component in the synthesis of active pharmaceutical ingredients (APIs).[\[1\]](#) Notably, it is utilized in the development of compounds targeting:

- Central Nervous System (CNS) Disorders: Its cyclohexane scaffold is a common feature in various CNS-active molecules.
- Cardiovascular Diseases: It is employed in the synthesis of compounds aimed at treating cardiovascular conditions.[\[1\]](#)

Visualized Workflows

Synthesis Workflow: Esterification Route

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cis-Methyl 4-hydroxycyclohexanecarboxylate** via esterification.

Logical Relationship: Role as a Pharmaceutical Intermediate

[Click to download full resolution via product page](#)

Caption: Role of **cis-Methyl 4-hydroxycyclohexanecarboxylate** as a key building block in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-Methyl 4-hydroxycyclohexanecarboxylate [myskinrecipes.com]
- 2. 3618-03-9|cis-Methyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 3. Methyl cis-4-hydroxycyclohexanecarboxylate 97% | CAS: 3618-03-9 | AChemBlock [achemblock.com]
- 4. Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis- | 3618-03-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-Methyl 4-hydroxycyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153652#cis-methyl-4-hydroxycyclohexanecarboxylate-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com